molecular formula C14H22O7 B1597025 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate CAS No. 4860-78-0

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate

Cat. No.: B1597025
CAS No.: 4860-78-0
M. Wt: 302.32 g/mol
InChI Key: PHWOTSJWWWEKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized tricyclic ether ester with the molecular formula C₁₄H₂₂O₇ and a molecular weight of 302.32 g/mol . Its structure comprises a fused tricyclic core (dodecane backbone) with three-, five-, and seven-membered rings interconnected via five ether oxygen atoms. The stereochemistry (1S,2R,6R,8R,9S) defines the spatial arrangement of substituents, including four methyl groups and an acetyloxy (-OAc) moiety attached to the C8 methylene bridge. Key structural features include:

  • 45 bonds, including 23 non-hydrogen bonds (1 ester, 5 ethers, and 17 C-C/C-O bonds) .
  • Ring system: Two five-membered rings, one six-membered ring, and a twelve-membered tricyclic framework .

The compound’s 3D structure (Fig. 1) highlights its compact, oxygen-dense architecture, which may influence solubility, stability, and reactivity in synthetic or biological contexts .

Properties

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)16-6-8-9-10(19-13(2,3)18-9)11-12(17-8)21-14(4,5)20-11/h8-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWOTSJWWWEKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4860-78-0
Record name NSC170110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate typically involves the protection of hydroxyl groups in galactopyranose followed by acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetyl group . The isopropylidene groups are introduced using acetone and an acid catalyst like sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. This reaction is critical for deprotection in synthetic pathways:

Acetate+H2OH+or OHAlcohol+Acetic Acid\text{Acetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Alcohol} + \text{Acetic Acid}

  • Conditions :

    • Acidic hydrolysis: 1M HCl, reflux at 80°C for 4–6 hours.

    • Basic hydrolysis: 0.5M NaOH, room temperature for 12 hours.

Substitution Reactions

The acetate group acts as a leaving group in nucleophilic substitution reactions. For example, it reacts with amines or thiols to form amides or thioesters:

Acetate+NuNu–R+Acetate\text{Acetate} + \text{Nu}^- \rightarrow \text{Nu–R} + \text{Acetate}^-

  • Reagents :

    • Amines (e.g., benzylamine) in DMF at 60°C .

    • Thiols (e.g., ethanethiol) in the presence of a base (e.g., K₂CO₃) .

Elimination Reactions

Under strongly basic conditions, elimination reactions may occur, forming alkenes:

AcetateBaseAlkene+Acetic Acid\text{Acetate} \xrightarrow{\text{Base}} \text{Alkene} + \text{Acetic Acid}

  • Conditions :

    • 1.5M NaH in THF at 0°C to room temperature.

Mechanistic Insights

  • Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, forming a hydroxide ion that directly attacks the carbonyl carbon .

  • Substitution : The acetate’s leaving group ability (pKa ≈ 4.76) facilitates SN2 mechanisms with polar aprotic solvents stabilizing the transition state .

  • Elimination : Strong bases abstract a β-hydrogen, leading to the formation of a double bond via an E2 mechanism.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution and elimination reactions makes it a versatile building block in synthetic organic chemistry.

Key Reactions :

  • Substitution Reactions : The tosyl group can be replaced with various nucleophiles (e.g., alkoxides or amines), allowing for the introduction of different functional groups.
  • Elimination Reactions : Under specific conditions (strong bases), the tosyl group can be eliminated to form olefins.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development due to its biological activity. It is being explored for its role in synthesizing bioactive compounds that may have therapeutic effects.

Case Studies :

  • A study highlighted its use in synthesizing glycosylation reactions which are crucial for developing carbohydrate-based drugs .
  • Another investigation focused on its reactivity in forming complex structures that could lead to new pharmaceuticals .

Biochemical Research

In biochemical studies, the compound is utilized to explore carbohydrate chemistry and glycosylation processes. Its reactivity allows researchers to study enzyme interactions and the mechanisms of glycosidic bond formation.

Applications :

  • Investigations into enzyme catalysis where the compound acts as a substrate for glycosyltransferases.
  • Development of new methodologies for carbohydrate synthesis that could lead to advancements in glycomics.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex molecule synthesisVersatile building block for diverse reactions
Medicinal ChemistryPotential drug development and synthesis of bioactive compoundsMay lead to new therapeutic agents
Biochemical ResearchStudy of carbohydrate chemistry and enzyme interactionsEnhances understanding of glycosylation mechanisms

Mechanism of Action

The mechanism of action of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate involves its role as a glycosylation agent. It facilitates the addition of sugar moieties to other molecules, which can alter their physical and chemical properties. This process is crucial in the formation of glycoproteins and glycolipids, which play significant roles in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tricyclic ether derivatives with variations in functional groups and stereochemistry. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Target Compound : [(1S,2R,6R,8R,9S)-…]methyl acetate C₁₄H₂₂O₇ 302.32 Ester (-OAc), ethers Tricyclo[7.3.0.0²,⁶]dodecane core; 5 ether oxygens, 4 methyl groups
Analog 1 : [(1S,2R,6R,8S,9R)-…]carboxylic acid (CAS 25253-46-7) C₁₂H₁₈O₇ 274.11 Carboxylic acid (-COOH), ethers Same tricyclic core; -COOH replaces -OAc; reduced lipophilicity
Analog 2 : [(1S,2R,6S,8R,9R)-…]methyl dodecanoate C₂₄H₄₀O₇ ~464.54* Long-chain ester (dodecanoate), ethers Dodecanoate (-OCOC₁₁H₂₃) increases hydrophobicity
Analog 3 : [(2R,4R,5R,6R)-5-acetoxy-8-methoxy-…]methyl acetate (Benzo[d][1,3]dioxocin derivative) C₁₇H₂₀O₈ 352.34 Methoxy (-OMe), acetoxy (-OAc), benzo ring Fused benzo[d][1,3]dioxocin ring; increased aromaticity and π-π stacking potential

*Estimated based on structural analogy to the target compound.

Key Differences and Implications:

Functional Group Variations: The carboxylic acid analog (C₁₂H₁₈O₇) replaces the acetyloxy group with a polar -COOH, enhancing aqueous solubility but reducing membrane permeability compared to the target compound . The dodecanoate analog (C₂₄H₄₀O₇) has a long aliphatic chain, increasing hydrophobicity and likely improving lipid bilayer penetration .

Stereochemical and Ring System Differences :

  • The benzo[d][1,3]dioxocin derivative incorporates an aromatic ring, enabling π-π interactions absent in the purely aliphatic tricyclic core of the target compound. This could enhance binding to aromatic residues in enzymes or receptors .

Physicochemical Properties: Molecular Weight: The target compound (302.32 g/mol) falls within the range of drug-like molecules, whereas the dodecanoate analog (~464.54 g/mol) may face challenges in bioavailability due to its size . Hydrogen Bonding: The target’s five ether oxygens and ester group offer moderate H-bonding capacity, while the carboxylic acid analog’s -COOH group significantly increases polarity .

Synthetic and Analytical Considerations :

  • Crystallographic studies of such compounds often employ SHELX and WinGX/ORTEP for structure refinement, as their complex stereochemistry requires precise determination .
  • Puckering analysis (via Cremer-Pople parameters) could differentiate conformational flexibility between the rigid tricyclic core and the more flexible benzo-fused analog .

Biological Activity

The compound [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to provide a detailed analysis of its biological activity based on existing research.

  • Molecular Formula : C19H36O8
  • Molecular Weight : 392.49 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of multiple oxygen atoms in its structure suggests potential for hydrogen bonding and interaction with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • In vitro Studies : A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cell Culture Studies : Inflammation markers were significantly reduced in cell cultures treated with this compound compared to controls .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties:

  • Case Study : A case study involving human cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity
Multiple Oxygen AtomsEnhances solubility and potential for interaction with polar biomolecules
Tetrahedral Carbon CentersMay increase the steric hindrance affecting receptor binding
Alkyl GroupsPotentially influence lipophilicity and membrane permeability

Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : Compounds with similar structures have shown broad-spectrum antimicrobial activity .
  • Anti-inflammatory Mechanisms : Research suggests that these compounds can inhibit pro-inflammatory cytokines .
  • Cytotoxicity Tests : Various derivatives have been tested for cytotoxic effects on cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.